Cas no 1542364-49-7 ((6-Fluoroisoquinolin-5-yl)methanamine)

(6-Fluoroisoquinolin-5-yl)methanamine 化学的及び物理的性質
名前と識別子
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- 5-Isoquinolinemethanamine, 6-fluoro-
- (6-Fluoroisoquinolin-5-yl)methanamine
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- インチ: 1S/C10H9FN2/c11-10-2-1-7-6-13-4-3-8(7)9(10)5-12/h1-4,6H,5,12H2
- InChIKey: RLUVJGGFWBBVCQ-UHFFFAOYSA-N
- SMILES: C1C2=C(C(CN)=C(F)C=C2)C=CN=1
じっけんとくせい
- 密度みつど: 1.249±0.06 g/cm3(Predicted)
- Boiling Point: 330.3±27.0 °C(Predicted)
- 酸度系数(pKa): 8.44±0.40(Predicted)
(6-Fluoroisoquinolin-5-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F199415-100mg |
(6-Fluoroisoquinolin-5-yl)methanamine |
1542364-49-7 | 100mg |
$ 1030.00 | 2022-06-05 | ||
TRC | F199415-50mg |
(6-Fluoroisoquinolin-5-yl)methanamine |
1542364-49-7 | 50mg |
$ 620.00 | 2022-06-05 |
(6-Fluoroisoquinolin-5-yl)methanamine 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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5. Back matter
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
(6-Fluoroisoquinolin-5-yl)methanamineに関する追加情報
6-Fluoroisoquinolin-5-yl Methanamine: A Comprehensive Overview
The compound 6-Fluoroisoquinolin-5-yl methanamine (CAS No. 1542364-49-7) is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines the isoquinoline framework with a fluoro substituent and an amine group. The isoquinoline moiety, a bicyclic structure consisting of a benzene ring fused to a pyridine ring, is known for its versatile reactivity and wide-ranging applications in drug discovery and chemical synthesis.
Recent advancements in synthetic methodologies have enabled the precise synthesis of 6-fluoroisoquinolin-5-yl methanamine, allowing researchers to explore its potential in various domains. For instance, studies have demonstrated that this compound exhibits remarkable biological activity, particularly in the context of enzyme inhibition and receptor modulation. Its fluoro substituent at the 6-position of the isoquinoline ring imparts unique electronic properties, enhancing its ability to interact with biological targets such as kinases and G-protein coupled receptors (GPCRs). These findings underscore its potential as a lead compound in drug development programs targeting diseases such as cancer, inflammation, and neurodegenerative disorders.
In addition to its biological relevance, 6-fluoroisoquinolin-5-yl methanamine has also been investigated for its role in materials science. The molecule's structural features make it an ideal candidate for applications in organic electronics and optoelectronics. Researchers have explored its use as a building block for constructing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). The integration of the fluoro group into the isoquinoline framework not only enhances the molecule's electronic properties but also improves its compatibility with various fabrication techniques used in the electronics industry.
From a synthetic perspective, the preparation of 6-fluoroisoquinolin-5-yl methanamine involves a series of carefully designed reactions that highlight modern organic synthesis techniques. The process typically begins with the synthesis of isoquinoline derivatives through methods such as Skraup oxidation or Friedlander synthesis. Subsequent fluorination at the 6-position is achieved using electrophilic fluorination reagents or metal-mediated coupling reactions. Finally, the introduction of the methanamine group is accomplished via nucleophilic substitution or reductive amination, depending on the specific starting materials and reaction conditions.
Recent studies have also focused on understanding the photophysical properties of 6-fluoroisoquinolin-5-yl methanamine, particularly in terms of fluorescence and phosphorescence. These investigations have revealed that the molecule exhibits strong emission characteristics under UV light, making it a promising candidate for applications in sensing technologies and bioimaging. Furthermore, its ability to act as a fluorescent probe for metal ions or small biomolecules has opened new avenues for its use in analytical chemistry and diagnostics.
Looking ahead, the continued exploration of 6-fluoroisoquinolin-5-yl methanamine is expected to yield further insights into its potential applications across diverse scientific disciplines. Its unique combination of structural features and functional groups positions it as a valuable tool for advancing both fundamental research and applied technologies. As researchers continue to unlock its full potential, this compound is poised to make significant contributions to fields ranging from drug discovery to materials science.
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